molecular formula C17H18N6O2S B2818584 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 578720-32-8

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2818584
CAS No.: 578720-32-8
M. Wt: 370.43
InChI Key: OILMSHUOJKMZKN-UHFFFAOYSA-N
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Description

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetically derived small molecule investigated for its potential as a potent and selective kinase inhibitor. Research indicates its primary mechanism of action involves the targeted inhibition of Fms-like tyrosine kinase 3 (FLT3), a receptor critically involved in cell survival and proliferation pathways. This compound is of significant interest in oncology research, particularly in the study of acute myeloid leukemia (AML), where mutations in the FLT3 gene, such as the internal tandem duplication (ITD), are common driver mutations associated with poor prognosis. By potently inhibiting both wild-type and mutant FLT3, this compound induces apoptosis and suppresses proliferation in FLT3-dependent cell lines. Its research value is further underscored by its potential to overcome resistance to first-generation FLT3 inhibitors, providing a valuable tool for studying resistance mechanisms and developing next-generation therapeutic strategies. The design of the molecule, featuring a 1,2,4-triazole scaffold linked to a methoxyphenylacetamide group, is optimized for enhanced binding affinity and selectivity within the ATP-binding pocket of the kinase. This reagent is essential for preclinical studies aimed at validating FLT3 as a therapeutic target, evaluating combination therapies, and elucidating downstream signaling cascades in hematopoietic malignancies.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-5-6-14(25-2)13(8-11)20-15(24)10-26-17-22-21-16(23(17)18)12-4-3-7-19-9-12/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILMSHUOJKMZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Thioether Formation:

    Acetamide Group Addition: The final step involves the acylation of the amine group with 2-methoxy-5-methylphenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve strong acids or bases, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. The triazole ring is known for its bioactivity, which can be harnessed in drug design.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The pyridine ring may interact with nucleic acids or proteins, affecting their function. The overall effect depends on the specific biological context and the molecular pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison on Triazole Core

Compound Name R<sup>4</sup> (Triazole) R<sup>5</sup> (Triazole) Thio-Linkage Acetamide Substituent
Target Compound (This Work) Amino (NH2) Pyridin-3-yl Thio (S) N-(2-methoxy-5-methylphenyl)
VUAA1 () Ethyl Pyridin-3-yl Thio (S) N-(4-ethylphenyl)
OLC15 () Ethyl Pyridin-2-yl Thio (S) N-(4-butylphenyl)
6a () Allyl Pyridin-2-yl Thio (S) N-(1,3-benzodioxol-5-ylmethyl)
2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-5-methylphenyl)acetamide () Ethyl Pyridin-4-yl Thio (S) N-(2-methoxy-5-methylphenyl)

Key Observations :

  • R<sup>5</sup> Position : Pyridin-3-yl (target) vs. pyridin-2-yl (OLC15) or pyridin-4-yl () alters steric and electronic interactions, affecting receptor selectivity.

Acetamide Substituent Variations

Table 2: Acetamide Group Modifications

Compound Name Acetamide Substituent Key Functional Groups Potential Impact
Target Compound 2-Methoxy-5-methylphenyl Methoxy (electron-donating) Enhanced lipophilicity and membrane permeability
VUAA1 () 4-Ethylphenyl Ethyl (hydrophobic) Increased hydrophobicity for membrane interaction
6a () 1,3-Benzodioxol-5-ylmethyl Dioxolane ring (polar) Improved metabolic stability
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide () 4-(Benzyloxy)phenyl Benzyloxy (bulky, aromatic) Steric hindrance may reduce binding affinity

Key Observations :

  • The 2-methoxy-5-methylphenyl group in the target compound balances lipophilicity and moderate polarity, differing from hydrophobic (VUAA1) or polar (6a) analogs.
  • Bulky substituents (e.g., benzyloxy in ) may reduce bioavailability compared to the target’s smaller substituent.

Physicochemical Properties

Table 3: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility Profile Reference
Target Compound Not Reported Likely moderate in DMSO N/A
6a () 182–184 Soluble in H2O:EtOH (1:1)
2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide () 148 Soluble in polar aprotic solvents
OLC15 () Not Reported Likely DMSO-soluble

Key Observations :

  • Amino-substituted triazoles (e.g., ) exhibit higher melting points due to hydrogen bonding, suggesting similar trends for the target compound.
  • The target’s methoxy and methyl groups may enhance solubility in organic solvents compared to purely hydrophobic analogs like VUAA1.

Table 4: Functional Comparison

Compound Name Biological Activity Mechanism/Application Reference
Target Compound Not explicitly reported Hypothesized ion channel modulation N/A
VUAA1 () Orco agonist Activates insect olfactory receptors
OLC15 () Orco antagonist Inhibits insect olfactory receptors
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives () Anti-inflammatory, antimicrobial Enzyme inhibition or receptor binding

Key Observations :

  • Structural analogs like VUAA1 and OLC15 demonstrate activity as Orco modulators, suggesting the target compound may interact with similar pathways .
  • The amino group in the target compound could confer unique selectivity or potency compared to ethyl/allyl-substituted analogs.

Biological Activity

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 358.42 g/mol. The compound features a triazole ring, a thioether linkage, and an acetamide functional group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₈N₆O₂S
Molecular Weight358.42 g/mol
IUPAC Name2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
CAS NumberNot specified

The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or interfere with cellular processes. For instance, compounds containing the triazole moiety have been shown to inhibit fungal cytochrome P450 enzymes, leading to antifungal effects. Additionally, the thioether group may enhance the interaction with biological targets through sulfur-mediated mechanisms.

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties. In particular, studies have shown that similar compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the potential of related compounds in targeting Mycobacterium tuberculosis (Mtb), showing promising results with growth inhibition at low micromolar concentrations (IC50 = 5.3 µM) against resistant strains .

Case Studies

  • Antitubercular Agents : A recent study focused on the synthesis and optimization of 1,2,4-triazolyl pyridines for tuberculosis treatment demonstrated that modifications in the triazole structure could enhance potency against Mtb while minimizing cytotoxicity in mammalian cells (CC50 = 13 µM) .
  • Antifungal Studies : Compounds structurally similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide were evaluated for antifungal activity against Candida species and showed effective inhibition at varying concentrations .

Research Findings

Recent investigations into similar triazole compounds have revealed insights into their structure-activity relationships (SAR). Modifications on the pyridine and triazole rings significantly influenced their biological activity. For example:

Compound ModificationBiological Activity
Substitution on the pyridine ringEnhanced antibacterial properties
Variations in thioether lengthAltered anticancer efficacy

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the triazole-thiol intermediate via refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment .
  • Step 2: Reaction with chloroacetonitrile in DMF under basic conditions (e.g., NaOH) to form the thioacetamide bond .
  • Purification: Recrystallization from ethanol or chromatography (e.g., TLC monitoring) ensures purity. Analytical methods like HPLC (>95% purity threshold) and 1H/13C NMR (to confirm functional groups) are critical .

Q. What spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR: Identifies aromatic protons (δ 7.0–8.5 ppm for pyridinyl), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 411.14 for C19H19N5O2S) .
  • FT-IR: Confirms thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) bonds .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the triazole-thiol intermediate?

  • Key Variables: Temperature (reflux at 80–90°C), solvent choice (ethanol vs. DMF for solubility), and stoichiometric ratios (1:1.2 thiol:chloroacetonitrile) .
  • Catalysts: Use of mild bases (e.g., KOH) avoids side reactions; NaH accelerates thiolate formation in DMF .
  • Yield Improvement: Stepwise quenching (e.g., adding ice-water post-reaction) and column chromatography (silica gel, ethyl acetate/hexane) improve isolation .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer results) be resolved?

  • Assay Validation: Cross-test in standardized models (e.g., MIC for antimicrobial; MTT assay for cancer cell lines) .
  • Structural-Activity Analysis: Compare with analogs (e.g., pyridinyl vs. furanyl substitutions) using molecular docking (e.g., PASS software) to predict target binding .
  • Data Reproducibility: Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO ≤0.1%) .

Q. What strategies mitigate degradation during pharmacokinetic studies?

  • Stability Testing: Use LC-MS to monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs) .
  • Prodrug Design: Introduce ester groups at the acetamide moiety to enhance metabolic stability .
  • Excipient Screening: Co-formulate with cyclodextrins or liposomes to improve solubility and half-life .

Methodological Guidance

Q. How to design experiments for evaluating enzyme inhibition mechanisms?

  • Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like COX-2 or EGFR .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations: Analyze ligand-enzyme interactions (e.g., hydrogen bonds with pyridinyl-N) using GROMACS .

Q. What computational tools are recommended for SAR studies?

  • Cheminformatics: MOE or Schrödinger Suite for QSAR modeling and pharmacophore mapping .
  • ADMET Prediction: SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

  • Source Review: Check assay protocols (e.g., incubation time, cell density) and compound purity .
  • Meta-Analysis: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and apply statistical tools (ANOVA, p < 0.05) .

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